molecular formula C8H10NO5P B220759 Pregnane-3,6,17-triol triacetate CAS No. 113846-07-4

Pregnane-3,6,17-triol triacetate

カタログ番号 B220759
CAS番号: 113846-07-4
分子量: 476.6 g/mol
InChIキー: CTHSOFYMWQMUQJ-KLZDTNLLSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pregnane-3,6,17-triol triacetate is a steroid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized from pregnenolone, a steroid hormone that is naturally produced in the body. The synthesis method of pregnane-3,6,17-triol triacetate involves the acetylation of pregnenolone at the 3, 6, and 17 positions.

作用機序

The mechanism of action of pregnane-3,6,17-triol triacetate is not fully understood. However, studies have shown that it can modulate various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. These pathways are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. By modulating these pathways, pregnane-3,6,17-triol triacetate can exert its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
Pregnane-3,6,17-triol triacetate has been shown to have various biochemical and physiological effects in animal models. It can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in the blood and tissues. It can also reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to reduce the levels of amyloid beta (Aβ) and tau proteins in animal models of Alzheimer's disease.

実験室実験の利点と制限

The advantages of using pregnane-3,6,17-triol triacetate in lab experiments include its high purity, high yield, and low toxicity. It can be easily synthesized using simple chemical reactions, and it has been shown to have various therapeutic applications in animal models. However, the limitations of using pregnane-3,6,17-triol triacetate in lab experiments include its limited solubility in water and its potential side effects in humans. Further studies are needed to determine the optimal dosage and administration route for this compound.

将来の方向性

There are many future directions for the study of pregnane-3,6,17-triol triacetate. One direction is to study its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another direction is to study its mechanism of action in more detail. The exact signaling pathways and molecular targets of this compound need to be identified to fully understand its therapeutic potential. Furthermore, the development of novel drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its potential side effects.

合成法

The synthesis of pregnane-3,6,17-triol triacetate involves the acetylation of pregnenolone at the 3, 6, and 17 positions using acetic anhydride and pyridine. The reaction is carried out under reflux conditions, and the resulting compound is purified using column chromatography. The yield of this synthesis method is reported to be high, and the purity of the compound is also high.

科学的研究の応用

Pregnane-3,6,17-triol triacetate has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Inflammation is a key factor in many diseases, including cancer and neurodegenerative disorders. Studies have shown that pregnane-3,6,17-triol triacetate can inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. In addition, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, it has been studied for its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

特性

CAS番号

113846-07-4

製品名

Pregnane-3,6,17-triol triacetate

分子式

C8H10NO5P

分子量

476.6 g/mol

IUPAC名

[(3S,5R,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-diacetyloxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C27H40O7/c1-15(28)27(34-18(4)31)12-9-22-20-14-24(33-17(3)30)23-13-19(32-16(2)29)7-10-25(23,5)21(20)8-11-26(22,27)6/h19-24H,7-14H2,1-6H3/t19-,20+,21-,22-,23-,24-,25+,26-,27-/m0/s1

InChIキー

CTHSOFYMWQMUQJ-KLZDTNLLSA-N

異性体SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C

正規SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C

同義語

5beta-pregnane-3alpha,6alpha,17alpha-triol triacetate
PGtriol triacetate
pregnane-3,6,17-triol triacetate
pregnane-3,6,17-triol triacetate, (3alpha,5beta,6alpha)-isome

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。